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Compound of Interest

Compound Name:
4-N-Desacetyl-5-N-acetyl

Oseltamivir

Cat. No.: B585361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-N-desacetyl-5-N-acetyl
oseltamivir, a key intermediate and derivative in the synthesis of the antiviral drug oseltamivir

(Tamiflu®). This document provides a comprehensive overview of the synthetic route, including

detailed experimental protocols, quantitative data, and visual representations of the chemical

transformations. The synthesis of this specific regioisomer, where the C5-amine is acetylated

and the C4-amine remains free, is of significant interest for structure-activity relationship

studies and the development of novel neuraminidase inhibitors.

Overview of the Synthetic Strategy
The primary route for the synthesis of 4-N-desacetyl-5-N-acetyl oseltamivir hinges on the

formation of a crucial diamine intermediate, followed by a regioselective N-acetylation. This

approach avoids the use of hazardous azide reagents in the final steps, offering a safer and

more efficient pathway. The synthesis commences from a readily available epoxide precursor

derived from shikimic acid, a common starting material in oseltamivir synthesis.[1][2]

The key strategic elements of this synthesis are:

Formation of a Diamine Intermediate: An azide-free approach is employed to introduce two

amino groups onto the cyclohexene ring.[3][4] This typically involves the opening of an

aziridine intermediate.
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Regioselective Acetylation: The selective acetylation of the C5-amino group of the diamine

intermediate is achieved under controlled acidic conditions. This selectivity is driven by the

difference in the pKa values of the two amino groups, where the C4-amino group is more

readily protonated and thus protected from acetylation.[2]

This guide will focus on a representative azide-free synthesis pathway that leads to the desired

diamine precursor, followed by the critical selective acetylation step.

Synthesis Pathway
The synthesis of 4-N-desacetyl-5-N-acetyl oseltamivir can be conceptually broken down into

two main stages:

Synthesis of the Diamine Intermediate: Starting from the key epoxide derived from shikimic

acid, a diamine is synthesized.

Selective N-Acetylation: The resulting diamine undergoes selective acetylation to yield the

final product.

The overall transformation is depicted in the following diagram:
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Stage 1: Diamine Synthesis

Stage 2: Selective Acetylation

Key Epoxide Precursor

(3R,4R,5S)-4,5-diamino-3-(1-ethylpropoxy)-
1-cyclohexene-1-carboxylic acid ethyl ester

Multiple Steps
(Azide-free route)

4-N-Desacetyl-5-N-acetyl Oseltamivir
((3R,4R,5S)-4-amino-5-acetamido-3-(1-ethylpropoxy)-

1-cyclohexene-1-carboxylic acid ethyl ester)

Acetic Anhydride,
Acidic Conditions

Key Epoxide Aziridination
e.g., Reaction with an iminophosphorane

Ring Opening
Nucleophilic attack

Diamine Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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